molecular formula C26H29N3O7 B13422136 Nicardipine N-Oxide

Nicardipine N-Oxide

Cat. No.: B13422136
M. Wt: 495.5 g/mol
InChI Key: JPVQZRYGWSPTRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nicardipine N-Oxide typically involves the oxidation of Nicardipine. Common oxidizing agents used for this transformation include hydrogen peroxide (H₂O₂) in the presence of catalysts such as titanium silicalite (TS-1) or sodium perborate in acetic acid . These reactions are generally carried out under mild conditions to ensure high yields and purity of the product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and scalability of the process .

Chemical Reactions Analysis

Types of Reactions: Nicardipine N-Oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: Reduction reactions can revert the N-oxide group back to the parent amine.

    Substitution: The N-oxide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂), sodium perborate.

    Reduction: Catalytic hydrogenation, metal hydrides.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, reduction of this compound typically yields Nicardipine, while oxidation can produce more highly oxidized species .

Comparison with Similar Compounds

Properties

Molecular Formula

C26H29N3O7

Molecular Weight

495.5 g/mol

IUPAC Name

N-benzyl-2-[5-methoxycarbonyl-2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3-carbonyl]oxy-N-methylethanamine oxide

InChI

InChI=1S/C26H29N3O7/c1-17-22(25(30)35-4)24(20-11-8-12-21(15-20)28(32)33)23(18(2)27-17)26(31)36-14-13-29(3,34)16-19-9-6-5-7-10-19/h5-12,15,24,27H,13-14,16H2,1-4H3

InChI Key

JPVQZRYGWSPTRI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C(=O)OCC[N+](C)(CC2=CC=CC=C2)[O-])C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OC

Origin of Product

United States

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